
2-(Diethylcarbamoyl)benzoic acid
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Overview
Description
2-(Diethylcarbamoyl)benzoic acid (DCBA) is a benzoic acid derivative substituted with a diethylcarbamoyl group at the ortho position. Its molecular formula is C₁₂H₁₅NO₃ (CAS: 858981-15-4), and it is recognized for its role as a metabolite in insect repellents and pharmaceuticals . The diethylcarbamoyl group imparts unique solubility and reactivity, enabling applications in organic synthesis and biomonitoring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylcarbamoyl)benzoic acid typically involves the reaction of benzoic acid derivatives with diethylamine. One common method is the reaction of 2-chlorobenzoic acid with diethylamine under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylcarbamoyl)benzoic acid undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the substitution of the carboxyl group with nucleophiles such as amines or alcohols.
Esterification: The compound can react with alcohols in the presence of an acid catalyst to form esters.
Reduction: Reduction of the carboxyl group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) are used to activate the carboxyl group.
Esterification: Acid catalysts like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Nucleophilic Acyl Substitution: Formation of amides or esters depending on the nucleophile used.
Esterification: Formation of esters such as ethyl 2-(diethylcarbamoyl)benzoate.
Reduction: Formation of 2-(diethylcarbamoyl)benzyl alcohol.
Scientific Research Applications
2-(Diethylcarbamoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role as a metabolite of DEET and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and its role in drug metabolism.
Industry: Used in the production of insect repellents and other chemical products.
Mechanism of Action
The mechanism of action of 2-(Diethylcarbamoyl)benzoic acid involves its interaction with various molecular targets. As a metabolite of DEET, it is known to bind to specific receptors in insects, disrupting their normal behavior and deterring them from biting . The compound may also interact with enzymes involved in metabolic pathways, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(4-Chlorobenzoyl)benzoic Acid (CAS: 85-56-3)
- Structure : Features a chlorobenzoyl group at the ortho position instead of diethylcarbamoyl.
- Properties :
- Applications: Used in polymer synthesis (e.g., phthalazinone-based polyarylenes) and as a ligand for photoluminescent europium/terbium complexes .
- Key Difference : The chlorobenzoyl group enhances photophysical properties but reduces solubility in polar solvents compared to DCBA .
2-(1-Naphthoyl)benzoic Acid (CAS: N/A)
- Structure : Substituted with a naphthoyl group, introducing an extended aromatic system.
- Properties :
- Applications : Primarily used in organic synthesis and materials science for π-π stacking interactions .
- Key Difference : The naphthoyl group increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to DCBA .
2-(2-Ethoxy-2-oxoacetamido)benzoic Acid
- Structure : Contains an ethoxy-oxoacetamido substituent.
- Properties :
- Applications : Studied for crystal engineering and coordination chemistry .
- Key Difference : The ethoxy-oxoacetamido group enhances crystallinity but limits biological membrane permeability .
2-(4-Hydroxyphenylazo)benzoic Acid (2-HPBA)
- Structure: Azo dye derivative with a phenol and carboxylic acid group.
- Properties :
- Applications : Model compound for studying photodegradation of azo dyes .
- Key Difference : The azo group enables photochemical reactivity absent in DCBA .
Comparative Data Table
Biological Activity
2-(Diethylcarbamoyl)benzoic acid, also known as diethylcarbamoyl benzoic acid (DCBA), is a compound that has gained attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential applications in various fields, particularly in pharmacology and toxicology.
Chemical Structure and Properties
This compound is characterized by its benzoic acid backbone with a diethylcarbamoyl substituent. The structure can be represented as follows:
This compound exhibits properties that may influence its biological activity, including lipophilicity and the ability to form hydrogen bonds.
Biological Activity Overview
The biological activity of DCBA has been studied in several contexts, including its role as a metabolite of N,N-diethyl-m-toluamide (DEET), a widely used insect repellent. Research suggests that DCBA may have implications in cardiovascular health and potential neurotoxic effects.
1. Metabolism and Toxicity
DCBA is primarily recognized as a metabolite of DEET. Studies have shown that exposure to DEET can lead to detectable levels of DCBA in urine, indicating systemic absorption and metabolism. A study involving participants from the National Health and Nutrition Examination Survey (NHANES) revealed associations between urinary concentrations of DCBA and cardiovascular disease (CVD) outcomes, suggesting a possible link between DEET exposure and adverse health effects .
2. Cardiovascular Effects
Research has indicated that higher urinary concentrations of DCBA correlate with increased risk factors for cardiovascular diseases. Specifically, logistic regression analyses adjusted for various confounding factors demonstrated a significant association between DCBA levels and CVD risk, highlighting the need for further investigation into the compound's potential cardiotoxicity .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, suggesting that DCBA may interact with enzymes critical for cardiovascular function.
- Neurotoxicity : Evidence from animal studies indicates that exposure to high levels of DEET may result in neurotoxic symptoms, potentially linked to its metabolites like DCBA .
Case Study 1: Cardiovascular Risk Assessment
A population-based study assessed the relationship between urinary DCBA levels and cardiovascular health among adults aged 30 years and older. The study found that individuals with higher concentrations of DCBA had an increased risk of developing coronary heart disease (CHD), emphasizing the need for monitoring exposure levels in populations using DEET-containing products .
Case Study 2: Neurotoxic Effects
In another investigation focused on occupational exposure to DEET, several cases were reported where individuals exhibited symptoms such as hypotension and neurological disturbances after high-dose exposure. These findings suggest that metabolites like DCBA may contribute to these adverse effects through mechanisms involving central nervous system toxicity .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity | Notes |
---|---|---|---|
This compound | Carbamate derivative | Potential cardiotoxicity | Metabolite of DEET |
Diethylcarbamate | Carbamate | Enzyme inhibition | Used in various organic reactions |
N,N-Diethyl-m-toluamide | Insect repellent | Neurotoxic effects | Parent compound of DCBA |
Properties
CAS No. |
4166-52-3 |
---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-(diethylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C12H15NO3/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12(15)16/h5-8H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
JTRKMJYNFCVDEH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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